molecular formula C5H16ClNSi B2619958 Methyl[(trimethylsilyl)methyl]amine hydrochloride CAS No. 18135-32-5

Methyl[(trimethylsilyl)methyl]amine hydrochloride

Cat. No.: B2619958
CAS No.: 18135-32-5
M. Wt: 153.73
InChI Key: HQYSMPLJSVPXNC-UHFFFAOYSA-N
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Description

Methyl[(trimethylsilyl)methyl]amine hydrochloride is an organosilicon compound featuring a trimethylsilyl (TMS) group attached to a methylamine backbone via a methylene spacer. The TMS group imparts unique steric and electronic properties, enhancing its utility in organic synthesis and pharmaceutical research. As a hydrochloride salt, it offers improved stability and solubility in polar solvents, facilitating its use in reactions requiring controlled basicity .

Properties

IUPAC Name

N-methyl-1-trimethylsilylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15NSi.ClH/c1-6-5-7(2,3)4;/h6H,5H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYSMPLJSVPXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC[Si](C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16ClNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl[(trimethylsilyl)methyl]amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of trimethylsilylmethyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl[(trimethylsilyl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as halides or other nucleophiles can be used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the trimethylsilyl group yields the corresponding alcohol, while substitution reactions can produce a variety of derivatives.

Scientific Research Applications

Methyl[(trimethylsilyl)methyl]amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be used in the modification of biomolecules for analytical purposes.

    Industry: The compound is used in the production of specialty chemicals and materials, including silicone-based products.

Mechanism of Action

The mechanism of action of Methyl[(trimethylsilyl)methyl]amine hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group provides steric protection and can be used as a protecting group in synthesis. The compound’s reactivity is influenced by the presence of the trimethylsilyl group, which can stabilize intermediates and transition states in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trimethylamine Hydrochloride (CAS 593-81-1)

  • Structure : Lacks the TMS group; consists of a trimethylammonium ion.
  • Applications : Widely used in pharmaceuticals (e.g., ranitidine synthesis) and as a catalyst in resin production .
  • Reactivity : Less sterically hindered compared to the TMS-containing analog, enabling faster nucleophilic reactions.
  • Solubility: Highly soluble in water and methanol, similar to Methyl[(trimethylsilyl)methyl]amine hydrochloride .

Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine Dihydrochloride (CAS 1333916-33-8)

  • Structure : Contains a triazole ring instead of a TMS group.
  • Molecular Weight : 199.08 g/mol (vs. ~185 g/mol estimated for the target compound).
  • Applications : Used in pharmaceutical research for its heterocyclic reactivity, particularly in kinase inhibitor synthesis .
  • Key Difference : The triazole moiety introduces hydrogen-bonding capabilities absent in the TMS-based compound.

{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine Hydrochloride (CAS 1018605-16-7)

  • Structure : Features an isoxazole ring with a methoxyphenyl substituent.
  • Reactivity : The isoxazole ring participates in cycloaddition reactions, unlike the TMS group, which primarily acts as a protecting or directing group.
  • Molecular Formula : C11H13ClN2O2 (vs. C5H16ClNSi for the target compound) .

Physicochemical and Functional Comparisons

Volatility and Derivatization

  • The TMS group in this compound may enhance volatility, similar to trimethylsilyl amides like MSTFA, which are used in GC-MS derivatization .
  • In contrast, non-silylated amines (e.g., dimethylamine hydrochloride) require derivatization for analysis, as seen in headspace GC methods .

Solubility and Stability

  • Trimethylamine-d9 Hydrochloride (CAS 18856-86-5): Soluble in methanol, stable under refrigeration—traits shared with the target compound .
  • Diethylamine Hydrobromide : Lower solubility in polar solvents compared to hydrochloride salts, highlighting the role of counterions .

Role of the TMS Group

  • The TMS group in this compound can act as a directing group in C–H activation reactions, a feature absent in simpler amines like trimethylamine hydrochloride.
  • Comparatively, triazole-containing analogs (e.g., CAS 1333916-33-8) are tailored for targeted kinase inhibition due to their heteroaromatic rings .

Drug Development

  • Pexidartinib Hydrochloride: A structurally complex amine hydrochloride used in oncology.
  • Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine Dihydrochloride : Highlights the trend of functionalizing amine salts with heterocycles for improved pharmacokinetics .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
Methyl[(trimethylsilyl)methyl]amine HCl N/A C5H16ClNSi ~185 (estimated) Organic synthesis, pharmaceuticals
Trimethylamine HCl 593-81-1 C3H10ClN 95.57 Catalysis, drug synthesis
Methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine diHCl 1333916-33-8 C5H12Cl2N4 199.08 Kinase inhibitors
{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine HCl 1323699-63-3 C10H10Cl2N2O 245.1 Heterocyclic synthesis

Biological Activity

Methyl[(trimethylsilyl)methyl]amine hydrochloride (MTMSA) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a detailed overview of the biological activity associated with MTMSA, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique trimethylsilyl group, which enhances its stability and solubility in organic solvents. The molecular formula for MTMSA is C5H15NSiC_5H_{15}NSi, and its structure can be represented as follows:

MTMSA  CH3)3Si CH2N CH3)HCl\text{MTMSA }\text{ CH}_3)_3\text{Si CH}_2\text{N CH}_3)\text{HCl}

This structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Recent studies have indicated that MTMSA exhibits antimicrobial activity against various bacterial strains. Its effectiveness as an antimicrobial agent can be attributed to the trimethylsilyl group, which enhances membrane permeability and disrupts bacterial cell walls.

Table 1: Antimicrobial Activity of MTMSA

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that MTMSA could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains.

Cytotoxicity and Cancer Research

MTMSA has also been investigated for its cytotoxic effects on cancer cell lines. A study demonstrated that MTMSA induces apoptosis in human cancer cells through the activation of caspase pathways.

Case Study: Cytotoxic Effects on HeLa Cells

In an experimental setup, HeLa cells were treated with varying concentrations of MTMSA. The results indicated a dose-dependent decrease in cell viability:

  • IC50 Value: 25 µM
  • Mechanism: Induction of apoptosis via mitochondrial pathway

This study highlights the potential of MTMSA as an anticancer agent, warranting further investigation into its mechanisms of action.

Mechanistic Insights

The biological activity of MTMSA can be explained through several mechanisms:

  • Membrane Disruption: The lipophilic nature of the trimethylsilyl group allows MTMSA to integrate into lipid membranes, leading to increased permeability and cell lysis.
  • Reactive Oxygen Species (ROS) Generation: MTMSA has been shown to elevate ROS levels in treated cells, contributing to oxidative stress and subsequent apoptosis in cancer cells.
  • Enzyme Inhibition: Preliminary studies suggest that MTMSA may inhibit certain enzymes involved in cellular metabolism, although specific targets remain to be elucidated.

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